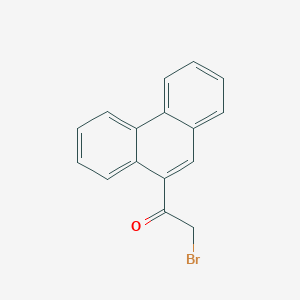

2-Bromo-1-(phenanthren-9-yl)ethanone

Description

Significance of α-Bromoketones as Versatile Synthetic Intermediates in Complex Organic Synthesis

α-Bromoketones, a prominent subgroup of α-haloketones, are widely recognized as versatile synthetic intermediates. Their utility lies in their ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular frameworks. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the adjacent carbonyl group can undergo a variety of additions and condensations.

These compounds are instrumental in the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, α-bromoketones are key reactants in the renowned Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that provides access to dihydropyridines and pyridines. wikipedia.orgorganic-chemistry.orgnih.gov They are also crucial in forming imidazoles, thiazoles, and other nitrogen- and sulfur-containing heterocycles through reactions with various nucleophiles like amidines and thioamides. The reactivity of the α-bromo-ketone moiety allows for the introduction of various functional groups, making them indispensable tools for medicinal chemists and those involved in natural product synthesis.

The selective bromination of aryl ketones is a significant reaction as the resulting brominated ketones are precursors for a wide range of biologically active substances and intermediates for numerous organic conversions.

Phenanthrene (B1679779) Derivatives in Contemporary Chemical Research and Advanced Material Applications

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. prepchem.com This structural motif is found in various natural products and serves as a fundamental building block in medicinal chemistry and materials science. nih.govnih.gov Phenanthrene and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. prepchem.comnih.gov

In the realm of materials science, the rigid and planar structure of the phenanthrene core, coupled with its unique photophysical properties, makes it an attractive component for the development of advanced materials. Phenanthrene derivatives are utilized in the creation of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The ability to functionalize the phenanthrene skeleton allows for the fine-tuning of its electronic and photoluminescent properties, leading to materials with tailored characteristics for specific applications.

Positioning of 2-Bromo-1-(phenanthren-9-yl)ethanone within the Landscape of Polycyclic Aromatic α-Bromoketones

This compound, also known as 9-phenacyl bromide, merges the reactive characteristics of an α-bromoketone with the extended aromatic system of phenanthrene. This combination makes it a valuable intermediate for the synthesis of more complex, functionalized phenanthrene derivatives. The general synthetic route to this compound involves the bromination of 9-acetylphenanthrene.

This particular α-bromoketone serves as a key precursor for introducing the phenanthrene moiety into larger molecular structures, particularly in the synthesis of phenanthrene-fused heterocycles. Its reactivity is analogous to simpler phenacyl bromides, undergoing nucleophilic substitution at the α-carbon. This allows for the attachment of various side chains and the construction of new ring systems fused to the phenanthrene core. The study of such polycyclic aromatic α-bromoketones is crucial for developing novel compounds with potential applications in medicinal chemistry and materials science, leveraging the inherent properties of the phenanthrene unit.

Chemical Compound Information

| Compound Name |

| This compound |

| 9-Acetylphenanthrene |

| Ammonia |

| Aniline |

| Benzaldehyde |

| Bromine |

| Ethyl acetoacetate |

| Formaldehyde |

| Imidazole (B134444) |

| Phenacyl bromide |

| Phenanthrene |

| Thiazole (B1198619) |

| Thioamide |

Chemical Data Table

| Identifier | Value |

| IUPAC Name | 1-(phenanthren-9-yl)ethanone |

| Synonyms | 9-Acetylphenanthrene, Methyl 9-phenanthryl ketone |

| CAS Number | 2039-77-2 |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Appearance | Solid |

| PubChem CID | 74868 |

| Identifier | Value |

| IUPAC Name | 2-bromo-1-phenanthren-9-ylethanone |

| Synonyms | 9-Phenacyl bromide, NSC87072 |

| CAS Number | 33466-14-7 |

| Molecular Formula | C₁₆H₁₁BrO |

| Molecular Weight | 299.16 g/mol |

| InChIKey | ANKLVWPFCLGBJX-UHFFFAOYAC |

| PubChem CID | 258287 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-phenanthren-9-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO/c17-10-16(18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKLVWPFCLGBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293061 | |

| Record name | 2-bromo-1-(phenanthren-9-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33466-14-7 | |

| Record name | 2-Bromo-1-(9-phenanthrenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33466-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033466147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-(phenanthren-9-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-BROMOACETYL)PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Phenanthren 9 Yl Ethanone and Analogues

Direct Bromination Approaches for 1-(Phenanthren-9-yl)ethanone

The direct α-bromination of the precursor ketone, 1-(phenanthren-9-yl)ethanone, involves the introduction of a bromine atom at the carbon adjacent to the carbonyl group. This transformation is typically achieved through electrophilic substitution on the corresponding enol or enolate intermediate.

Stoichiometric Bromination Reagents (e.g., CuBr₂)

Copper(II) bromide (CuBr₂) serves as an effective and selective stoichiometric reagent for the α-bromination of ketones. acs.orgmdma.ch This method is particularly advantageous as it avoids the use of elemental bromine, which is highly toxic and corrosive. The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture, such as chloroform-ethyl acetate. mdma.ch

The mechanism involves the enol form of the ketone attacking the copper(II) bromide. The reaction proceeds with the formation of the α-bromo ketone, hydrogen bromide (HBr), and copper(I) bromide (CuBr), which precipitates as a white solid. mdma.ch The disappearance of the black CuBr₂ and the cessation of HBr evolution indicate the completion of the reaction. mdma.ch This method is noted for its clean reaction profile and high yields. mdma.ch While direct application on 1-(phenanthren-9-yl)ethanone is not extensively documented, the reaction's success with a wide range of other aralkyl ketones, including hydroxyacetophenones, suggests its applicability. mdma.ch Alternative reagents for direct bromination that have been developed to replace molecular bromine include dioxane dibromide and various tribromides, though these often have their own drawbacks. nih.govarabjchem.org

A proposed mechanism for the bromination of acetophenone (B1666503) with CuBr₂ involves the initial enolization of the ketone, which then reacts with two molecules of CuBr₂ to yield the ω-bromoacetophenone product. researchgate.net

N-Bromosuccinimide (NBS)-Mediated Bromination under Acidic Catalysis

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones due to its ease of handling as a solid and its ability to provide a low concentration of bromine in situ, which helps to control the reaction and minimize side products. arabjchem.orgmasterorganicchemistry.com The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (PTSA) or ammonium (B1175870) acetate, which facilitates the formation of the enol intermediate. nih.govnih.govrsc.org

The generally accepted mechanism for acid-catalyzed α-halogenation begins with the protonation of the carbonyl oxygen by the acid catalyst. masterorganicchemistry.comlibretexts.org This increases the acidity of the α-hydrogens, promoting the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-brominated ketone and succinimide. masterorganicchemistry.com The acid catalyst is regenerated in the final deprotonation step. libretexts.org This method has been successfully applied to a wide variety of aromatic and aliphatic carbonyl compounds. arabjchem.orgnih.gov For instance, the combination of NBS and PTSA has been shown to be effective for the selective monobromination of various aryl ketones. nih.govacs.org

Modern and Sustainable Synthesis Strategies

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally benign methodologies. These strategies often employ alternative energy sources or catalytic systems to enhance reaction rates, improve yields, and reduce waste.

Microwave-Assisted α-Bromination Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.com The use of microwave irradiation for the α-bromination of ketones can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. arabjchem.orgbohrium.comrsc.org

A highly efficient method for the α-bromination of various aromatic ketones utilizes NBS as the bromine source and a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave irradiation. arabjchem.orgbohrium.com The reaction conditions are typically optimized for solvent and temperature, with dichloromethane (B109758) often being a suitable solvent at 80°C. bohrium.com This protocol has been demonstrated to be effective for a broad range of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. arabjchem.orgbohrium.com The enhanced reaction rates are attributed to the efficient and rapid heating of the polar reaction mixture by the microwaves. researchgate.net

The table below, adapted from findings by Guan et al., showcases the effectiveness of this method on various acetophenone analogues, suggesting a high probability of success for 1-(phenanthren-9-yl)ethanone. arabjchem.org

| Entry | Substrate (Analogue) | Product | Time (min) | Yield (%) |

| 1 | Acetophenone | 2-Bromo-1-phenylethanone | 30 | 95 |

| 2 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethanone | 30 | 96 |

| 3 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | 30 | 92 |

| 4 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | 30 | 94 |

| 5 | 4'-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | 30 | 93 |

| 6 | 2-Acetonaphthone | 2-Bromo-1-(naphthalen-2-yl)ethanone | 30 | 95 |

Conditions: Substrate (0.2 mmol), NBS (1 equiv.), PTSA (10 mol%), DCM, 80°C, Microwave Irradiation. Data sourced from Guan, X-Y., et al. (2015). arabjchem.org

Ultrasound-Promoted Synthetic Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. researchgate.net

While specific studies on the ultrasound-promoted α-bromination of 1-(phenanthren-9-yl)ethanone are not prevalent, the technique has been successfully applied to a wide range of other organic transformations. researchgate.net It is plausible that irradiating a mixture of 1-(phenanthren-9-yl)ethanone and NBS with ultrasound could facilitate the α-bromination, potentially at lower temperatures and in shorter times than conventional heating methods. This approach aligns with the principles of green chemistry by reducing energy consumption.

Catalytic Bromination Methodologies

The development of catalytic systems for α-bromination represents a significant advance, minimizing waste by using reagents in substoichiometric amounts. Both transition metal catalysis and organocatalysis have been successfully employed for this purpose.

Transition Metal Catalysis

Copper salts have been used not only as stoichiometric reagents but also as catalysts. For example, copper(II) triflate (Cu(OTf)₂) can catalyze the α-halogenation of ketones with NBS, although it may produce dibrominated byproducts. nih.gov An efficient method for the α-bromination of aryl ketones uses catalytic amounts of copper nitrate (B79036) (Cu(NO₃)₂) with aqueous hydrobromic acid as the bromine source and molecular oxygen as the oxidant. lookchem.com This system is advantageous as it uses inexpensive and readily available reactants, with water being the only byproduct. lookchem.com

Organocatalysis

Organocatalysis offers a metal-free approach to asymmetric synthesis. The enantioselective α-bromination of ketones has been achieved using chiral secondary amine catalysts, such as derivatives of proline or imidazolidinone. researchgate.netrsc.org These catalysts react with the ketone to form a nucleophilic enamine intermediate. The enamine then attacks an electrophilic bromine source like NBS. The chirality of the catalyst directs the attack to one face of the enamine, resulting in the formation of one enantiomer of the α-bromo ketone in excess. researchgate.netresearchgate.net While early attempts using NBS with these catalysts resulted in low yields and enantioselectivities, newer methodologies have been developed that successfully employ NBS under mild conditions with low catalyst loadings. researchgate.netresearchgate.net This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals.

Regio- and Chemoselective Control in the Bromination of Ketones

The primary challenge in the synthesis of 2-Bromo-1-(phenanthren-9-yl)ethanone from its precursor, 1-(phenanthren-9-yl)ethanone, is achieving regioselective α-bromination. This requires the selective halogenation of the methyl group adjacent to the carbonyl, while avoiding electrophilic substitution on the electron-rich phenanthrene (B1679779) ring. Furthermore, chemoselectivity is crucial to prevent the formation of di- or tri-brominated byproducts.

The most common method for α-bromination involves the reaction of an enol or enolate with an electrophilic bromine source. nih.gov Under acidic conditions, the ketone tautomerizes to its enol form, which then reacts with a halogenating agent like elemental bromine (Br₂). nih.govmdpi.com However, using Br₂ with an acid catalyst such as glacial acetic acid can lead to poor regioselectivity, especially with substrates containing activated aromatic rings. nih.gov The phenanthrene nucleus is susceptible to electrophilic attack, which can compete with the desired α-bromination.

To overcome these selectivity issues, various reagents and methods have been developed for the α-bromination of aryl ketones. bohrium.com N-Bromosuccinimide (NBS) is a widely used reagent that often provides better regioselectivity than Br₂. bohrium.com The reaction can be promoted by various catalysts or conditions. For instance, a method using NBS in the presence of a Montmorillonite K-10 catalyst in methanol (B129727) has been shown to be effective for the regioselective α-bromination of aralkyl ketones. bohrium.com

Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) to promote the α-bromination of α-aryl ketones with NBS. This method has proven effective for producing 2-aryl-2-bromo-cycloketones in moderate to good yields and demonstrates high regioselectivity. rsc.orgresearchgate.net Other brominating systems include copper(II) bromide (CuBr₂), which can effect bromination without requiring harsh acidic conditions, and combinations like sodium bromide (NaBr) with sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, which offers a greener alternative to liquid bromine. rsc.orgnih.gov

The choice of solvent and reaction conditions is paramount. Acid-free routes have been developed to improve yields and prevent side reactions on sensitive substrates. nih.gov For example, the bromination of aromatic ketones with bromine can proceed effectively without any promoter or catalyst, which significantly improves the reaction's efficiency and substrate scope. nih.gov

Table 1: Comparison of Bromination Methods for Aryl Ketones

| Brominating Agent/System | Catalyst/Promoter | Substrate Type | Key Advantages | Ref |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Montmorillonite K-10 | Aralkyl ketones | Good regioselectivity | bohrium.com |

| N-Bromosuccinimide (NBS) | DMSO | α-Aryl ketones | High regioselectivity, practical one-step reaction | rsc.orgresearchgate.net |

| Bromine (Br₂) | None (Acid-free) | Aromatic ketones | Improved yield, avoids acid-sensitive decomposition | nih.gov |

| Sodium Bromide/Sodium Bromate | Aqueous Acid | Ketones, Alkenes, Alkynes | Environmentally benign, stable and inexpensive reagents | rsc.org |

| Copper(II) Bromide (CuBr₂) | None | Acetophenones | Avoids harsh acidic conditions | nih.gov |

Reaction Optimization and Process Development for Scalable Synthesis

Transitioning from a laboratory-scale procedure to a scalable, industrial process for synthesizing this compound requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and high purity of the final product.

A key aspect of optimization is the selection of the brominating agent. While elemental bromine is inexpensive, it is highly corrosive and toxic, posing significant handling challenges on a large scale. Solid, non-hygroscopic reagents like NBS or tribromoisocyanuric acid (TBCA) are often preferred for their ease of handling. bohrium.com Similarly, developing catalyst systems that are efficient, recyclable, and environmentally friendly is a major goal. researchgate.net Heterogeneous catalysts, such as the previously mentioned Montmorillonite K-10 or silica-supported reagents, are advantageous as they can be easily removed from the reaction mixture by simple filtration, simplifying the work-up procedure. bohrium.commdpi.com

Reaction conditions such as temperature, reaction time, and solvent must be fine-tuned. For example, microwave-assisted synthesis has been shown to accelerate the bromination of aryl ketones, significantly reducing reaction times from hours to minutes, although scalability can be a concern. nih.gov The optimization process often involves a Design of Experiments (DoE) approach to systematically study the effects of multiple variables, including reagent stoichiometry, catalyst loading, and temperature, on the reaction yield and purity. researchgate.net

A critical consideration for scalability is minimizing the formation of byproducts, such as dibrominated species or compounds brominated on the aromatic ring. mdpi.com Precise control over the stoichiometry of the brominating agent is essential. Using a slight excess may drive the reaction to completion, but significantly increases the risk of over-bromination. The development of real-time reaction monitoring techniques can help determine the optimal reaction endpoint, preventing both incomplete conversion and byproduct formation.

Finally, the purification of the final product is a crucial step in process development. While laboratory-scale purifications often rely on column chromatography, this method is expensive and impractical for large quantities. Scalable purification methods such as recrystallization are preferred. Therefore, reaction conditions must be optimized to yield a crude product of sufficient purity to be effectively purified by such methods. For example, a procedure that minimizes HBr formation during the reaction can prevent product decomposition and simplify purification. mdpi.com One reported strategy involves a quadruple-phase method where the substrate, reagents, and the HBr byproduct are kept in separate phases, leading to good yields and easier isolation of the desired α-bromoketone. mdpi.com

Table 2: Factors in Reaction Optimization for Scalable Synthesis

| Parameter | Consideration for Scalability | Objective |

|---|---|---|

| Brominating Agent | Handling safety, cost, atom economy | Replace hazardous reagents like Br₂ with safer alternatives (e.g., NBS). |

| Catalyst | Cost, reusability, separation | Employ heterogeneous or recyclable catalysts to improve sustainability and simplify work-up. researchgate.net |

| Solvent | Environmental impact, safety, recovery | Use greener solvents and minimize solvent volume. |

| Temperature/Time | Energy consumption, throughput | Optimize for the lowest possible temperature and shortest reaction time without compromising yield or selectivity. |

| Work-up/Purification | Efficiency, cost, waste generation | Develop a process that allows for non-chromatographic purification methods like recrystallization. |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Phenanthren 9 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The presence of the bromine atom on the carbon adjacent to the carbonyl group makes 2-bromo-1-(phenanthren-9-yl)ethanone an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, rendering the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. up.ac.za These reactions are fundamental to the synthetic utility of α-haloketones, allowing for the introduction of various functional groups at the α-position. nih.gov

The reaction of this compound with oxygen and nitrogen nucleophiles, such as alcohols and amines, provides a direct route to β-ketoethers and β-ketoamines, respectively. These reactions typically proceed via an SN2 mechanism, wherein the nucleophile attacks the α-carbon, displacing the bromide ion. up.ac.za

In the case of β-ketoether formation, an alkoxide, generated from an alcohol and a base, serves as the nucleophile. The reaction of various α-bromoacetophenones with catechols in the presence of a polymer-supported base has been shown to produce 1,4-benzodioxane (B1196944) derivatives efficiently. researchgate.netrsc.org Similarly, this compound would be expected to react with alkoxides to yield the corresponding β-ketoethers.

The synthesis of β-ketoamines is achieved through the reaction with primary or secondary amines. These reactions are often carried out in a suitable solvent and may or may not require a base to neutralize the hydrobromic acid formed as a byproduct. The reaction of α-bromoketones with guanidine (B92328) derivatives is a well-established method for the synthesis of 2-aminoimidazoles. nih.gov Computational studies on the reaction of 2-bromo-1-arylethanones with imidazole (B134444) have provided insights into the reaction mechanism, supporting a nucleophilic substitution pathway. semanticscholar.org The phenanthrene (B1679779) moiety in this compound is expected to influence the reaction rate due to steric hindrance, but the fundamental reactivity should remain the same.

Table 1: Examples of β-Ketoamine Synthesis from α-Bromoketones

| α-Bromoketone | Amine | Product | Reference |

| 2-Bromoacetophenone | N-Acetylguanidine | N-(1H-Imidazol-2-yl)acetamide derivative | nih.gov |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Imidazole | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | semanticscholar.org |

| 2-Bromo-1-(furan-2-yl)ethanone | Imidazole | 2-(1H-Imidazol-1-yl)-1-(furan-2-yl)ethanone | semanticscholar.org |

This table presents data for analogous compounds to illustrate the formation of β-ketoamines.

The electrophilic α-carbon of this compound is also a target for carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Wittig-type Reactions: While the Wittig reaction typically involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene, wikipedia.orgmasterorganicchemistry.comlibretexts.org α-bromoketones can be used to generate α,β-unsaturated ketones. For instance, the reaction of an α-bromo benzoylmethylene triphenylphosphorane with an aldehyde can stereoselectively produce α-bromo-α,β-unsaturated ketones. researchgate.net This suggests that while the carbonyl group of this compound can undergo a Wittig reaction, the α-bromo position also offers a handle for further functionalization in Wittig-type chemistry.

C-Alkylation: The reaction of α-haloketones with enolates or other carbanions is a classical method for carbon-carbon bond formation. google.com The alkylation occurs at the α-position, leading to the synthesis of more complex ketone structures. The process typically involves the treatment of a ketone with a base to form an enolate, which then acts as a nucleophile towards the α-bromoketone. google.com Given the reactivity of the α-carbon in this compound, it is expected to readily undergo C-alkylation with suitable carbon nucleophiles.

Carbonyl Group Reactivity and Transformations (e.g., reductions, additions)

The carbonyl group in this compound is a site of significant reactivity, susceptible to both reduction and nucleophilic addition reactions.

Reductions: The ketone functionality can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 2-bromo-1-(phenanthren-9-yl)ethanol. The choice of reducing agent is crucial to avoid competing reactions, such as the reduction of the bromine atom. Subsequent treatment of the resulting bromo-alcohol can lead to the formation of epoxides or other derivatives.

Additions: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. For example, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols. The bulky phenanthrene group may sterically hinder the approach of the nucleophile to the carbonyl carbon.

Rearrangement Reactions Involving the α-Bromine and Ketone Functionalities

The combination of an α-halogen and a ketone sets the stage for one of the most interesting classes of reactions for this type of molecule: the Favorskii rearrangement. wikipedia.orgddugu.ac.inorganic-chemistry.org This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or an alkoxide. wikipedia.org

For acyclic α-haloketones like this compound, the Favorskii rearrangement would lead to the formation of a carboxylic acid derivative. The generally accepted mechanism involves the formation of an enolate on the side of the ketone away from the bromine atom, followed by intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com This highly strained intermediate is then attacked by the base (e.g., hydroxide or alkoxide), leading to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the rearranged product. wikipedia.org In the case of this compound, treatment with sodium hydroxide would be expected to yield a derivative of phenanthryl-acetic acid. If an alkoxide is used as the base, the corresponding ester would be formed. wikipedia.org

Table 2: Products of Favorskii Rearrangement of α-Halo Ketones

| Substrate | Base | Product | Reference |

| α-Halo ketone (acyclic) | Hydroxide | Carboxylic acid | wikipedia.org |

| α-Halo ketone (acyclic) | Alkoxide | Ester | wikipedia.org |

| α-Halo ketone (acyclic) | Amine | Amide | ddugu.ac.in |

| Cyclic α-halo ketone | Alkoxide/Hydroxide | Ring-contracted ester/carboxylic acid | nrochemistry.com |

This table illustrates the general outcomes of the Favorskii rearrangement.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions of this compound requires a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic studies on the nucleophilic substitution reactions of α-haloketones have shown that they are significantly more reactive than their corresponding alkyl halide counterparts. up.ac.za This enhanced reactivity is attributed to the electronic effect of the adjacent carbonyl group. The rate of reaction is typically dependent on the concentrations of both the α-haloketone and the nucleophile, consistent with an SN2 mechanism. For this compound, kinetic experiments could quantify the influence of the bulky phenanthrene group on the reaction rate compared to simpler aryl bromoketones.

Spectroscopic Studies: Spectroscopic methods are invaluable for identifying transient intermediates and elucidating reaction pathways. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to monitor the progress of a reaction and characterize the structures of both stable products and, in some cases, short-lived intermediates. rsc.org For instance, in the Favorskii rearrangement, isotopic labeling studies, where a ¹³C or ¹⁴C atom is incorporated into the ketone, can provide definitive evidence for the formation of a symmetrical cyclopropanone intermediate. youtube.com Advanced techniques like cryo-NMR could potentially be used to observe reactive intermediates at low temperatures. Computational studies, often in conjunction with experimental spectroscopy, can model transition states and intermediates, providing a deeper understanding of the reaction energetics and mechanism. up.ac.zasemanticscholar.org

Applications of 2 Bromo 1 Phenanthren 9 Yl Ethanone As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The α-bromoketone moiety is a classic and powerful functional group for the synthesis of various heterocyclic rings. 2-Bromo-1-(phenanthren-9-yl)ethanone serves as an ideal substrate for these transformations, directly attaching the desirable photophysical and electronic properties of the phenanthrene (B1679779) core to the newly formed heterocyclic system.

The phenanthrene nucleus is a key component in many functional molecules, and its fusion with heterocyclic rings can lead to novel properties. researchgate.net While many synthetic routes to phenanthrene-fused systems exist, such as the multi-component reaction involving 9,10-phenanthrenequinone to form phenanthro[9,10-d]imidazoles, this compound offers an alternative and direct pathway to phenanthryl-substituted heterocycles. scilit.comresearchgate.netnih.gov

A primary application is in the Hantzsch thiazole (B1198619) synthesis or related imidazole (B134444) syntheses. In these reactions, the α-bromoketone condenses with a thioamide or amidine, respectively. The reaction proceeds via initial S- or N-alkylation followed by intramolecular cyclization and dehydration to yield the aromatic five-membered heterocycle. This method provides a straightforward route to 2-substituted-4-(phenanthren-9-yl)thiazoles or 2-substituted-4-(phenanthren-9-yl)imidazoles, which are scaffolds of interest in materials science and medicinal chemistry.

The reactive bromo-group makes this compound an excellent electrophile for the N-alkylation of amines, including cyclic amines like piperazine (B1678402). Piperazine and its derivatives are a ubiquitous structural motif in medicinal chemistry, recognized as an important pharmacophore. researchgate.net The reaction of this compound with a monosubstituted piperazine results in the formation of a new ketone derivative, linking the phenanthrene moiety to the piperazine ring via a two-carbon spacer. This reaction is typically carried out in the presence of a mild base to neutralize the HBr byproduct. researchgate.net These resulting structures are complex scaffolds that can be further modified for various applications.

Interactive Table: Synthesis of N-(Phenanthren-9-yl)acetyl Piperazine Derivatives

| Entry | Piperazine Reactant | Product | Reaction Conditions |

| 1 | Piperazine | 1-(2-(Phenanthren-9-yl)-2-oxoethyl)piperazine | Et3N, Ethanol (B145695), Reflux |

| 2 | 1-Methylpiperazine | 1-Methyl-4-(2-(phenanthren-9-yl)-2-oxoethyl)piperazine | K2CO3, DMF, 70 °C |

| 3 | 1-Phenylpiperazine | 1-Phenyl-4-(2-(phenanthren-9-yl)-2-oxoethyl)piperazine | Et3N, Ethanol, Reflux |

Modular Synthesis of Diversified Polycyclic Aromatic Hydrocarbon (PAH) Frameworks

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. researchgate.net The synthesis of large, complex, and well-defined PAH structures is a significant goal in materials science due to their unique electronic and optical properties. researchgate.net this compound is a valuable starting material for extending the phenanthrene core into more elaborate PAH frameworks.

The ketone and bromo functionalities can be seen as versatile handles for further annulation reactions. For example, the ketone can be transformed into an alkyne through methods like the Corey-Fuchs reaction. The resulting phenanthrenyl-alkyne is a key precursor for various cyclization reactions to build additional rings. Alternatively, the ketone can undergo Wittig-type reactions to form an alkene, which can then participate in intramolecular photocyclization reactions (e.g., Mallory reaction) to create larger, fused aromatic systems. These strategies underscore the modularity of the title compound in the rational design and synthesis of new PAHs. escholarship.org

Precursor in Exploratory Medicinal Chemistry Research (as a scaffold for novel molecular architectures)

The search for new therapeutic agents often relies on the synthesis of novel molecular architectures that can be screened for biological activity. This compound is an exemplary precursor for creating such diversity-oriented libraries. The phenanthrene ring system itself is found in various natural products and pharmaceutically active molecules. researchgate.net

By using the α-bromoketone as a reactive handle, a multitude of different chemical moieties can be attached to the phenanthrene scaffold. For example, reaction with various nucleophiles can generate libraries of ethers, thioethers, esters, and substituted amines. As discussed, it is a key starting point for building heterocyclic derivatives like phenanthroimidazoles, which have been investigated as multifunctional agents for potential use in treating Alzheimer's disease. nih.gov The ability to readily generate a wide range of structurally distinct molecules from a single, advanced precursor makes this compound a valuable tool in exploratory medicinal chemistry.

Role in the Development of Functional Materials (e.g., organic semiconductors, fluorophores)

Phenanthrene-containing molecules are highly sought after for applications in organic electronics and photonics due to their inherent thermal stability and electronic properties. Research has shown that novel conjugated oligomers based on phenanthrene can act as highly stable, high-mobility p-channel semiconductors in organic field-effect transistors (OFETs). rsc.orgnih.gov

This compound is a critical precursor for synthesizing these advanced materials. For instance, the synthesis of phenanthro[9,10-d]imidazole-based molecules, which are used as wide-bandgap host materials in Organic Light Emitting Diodes (OLEDs) and as fluorescent dyes, often starts from precursors that can be derived from the title compound. researchgate.net The phenanthrene unit provides the fundamental photoluminescent and charge-transport properties, while the α-bromoketone functionality allows for the construction of the final, complex molecular architecture needed for the material to function effectively. Similarly, brominated PAHs are key intermediates in the synthesis of donor-acceptor materials that exhibit thermally activated delayed fluorescence (TADF), with applications in deep-red and near-infrared emitting devices. nih.goved.ac.uk

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo 1 Phenanthren 9 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, specific NMR data for 2-Bromo-1-(phenanthren-9-yl)ethanone is not available in the reviewed literature.

Detailed Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonance Assignments

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons of the phenanthrene (B1679779) ring system and the aliphatic protons of the bromoacetyl group. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of multiplets due to the nine protons on the phenanthrene core. The chemical shifts and coupling constants of these protons would be influenced by their position on the ring and their spatial relationship to the bromoacetyl substituent. The two protons of the methylene (B1212753) group (-CH₂Br) adjacent to the carbonyl group would likely appear as a singlet in the aliphatic region of the spectrum, anticipated to be downfield (around δ 4.5-5.0 ppm) due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 9.0 | m |

| -CH₂Br | 4.5 - 5.0 | s |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR for Carbon Skeleton Identification and Quaternary Carbon Characterization

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, one would expect to observe sixteen distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 190-200 ppm. The methylene carbon (-CH₂Br) would appear in the aliphatic region, significantly deshielded by the bromine atom. The fourteen carbons of the phenanthrene ring would produce a series of signals in the aromatic region (approximately δ 120-140 ppm), including several quaternary carbon signals which are often of lower intensity.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Aromatic-C | 120 - 140 |

| -CH₂Br | 30 - 40 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the phenanthrene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and linking the bromoacetyl group to the phenanthrene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would be useful for confirming stereochemical details.

No experimental 2D NMR data has been reported for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In the FT-IR spectrum of this compound, the most characteristic absorption would be a strong band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the phenanthrene ring. The C-Br stretching vibration would appear at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Weak |

| C=O Stretch (Ketone) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₁BrO), HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This would result in two peaks of almost equal intensity separated by two mass units. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage at the acyl bond.

No experimental HRMS data has been published for this compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. While the crystal structures of related compounds like 2-Bromo-1-phenylethanone have been determined, no crystallographic data for this compound has been reported in the Cambridge Structural Database or other publicly accessible sources. nih.govresearchgate.net Such a study would reveal the precise conformation of the molecule and how the bulky phenanthrene group and the bromoacetyl moiety are oriented with respect to each other. It would also provide insights into any π-π stacking interactions of the phenanthrene rings and other intermolecular forces that dictate the crystal packing.

UV-Vis Spectroscopy for Electronic Transition Analysis

The electronic absorption properties of this compound are of significant interest for understanding its photophysical behavior and potential applications in areas such as materials science and photochemistry. Analysis of the ultraviolet-visible (UV-Vis) spectrum provides critical insights into the electronic transitions within the molecule, which are influenced by its distinct structural components: the extensive π-system of the phenanthrene core and the electronic effects of the α-bromoacetyl substituent.

The UV-Vis spectrum of phenanthrene and its derivatives is characterized by several absorption bands in the ultraviolet region, typically between 250 nm and 380 nm. researchgate.net These bands arise from π → π* transitions within the fused aromatic rings. The introduction of a substituent at the 9-position, such as the bromoacetyl group, is anticipated to cause a bathochromic (red) shift in these absorption bands. This shift is due to the extension of the conjugated system and the electronic influence of the carbonyl and bromine moieties.

The National Institute of Standards and Technology (NIST) provides reference spectra for 9-bromophenanthrene (B47481), which serves as a foundational chromophore for the target molecule. nist.gov The UV/Visible spectrum of 9-bromophenanthrene exhibits distinct absorption maxima, which can be attributed to the electronic transitions within the phenanthrene nucleus.

In addition to the π → π* transitions originating from the phenanthrene core, the presence of the carbonyl group in the bromoacetyl substituent introduces the possibility of n → π* transitions. These transitions involve the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. Typically, n → π* transitions are of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption bands.

Studies on other phenanthrene derivatives provide further context. For instance, various functionalized phenanthrenes have been shown to exhibit intense absorption bands in the 250–275 nm region, with less intense bands extending up to 380 nm. researchgate.net Similarly, photophysical studies of 9,10-phenanthrenequinones rely on steady-state UV-Visible absorption spectroscopy to characterize the excited states. nih.govresearchgate.net The synthesis and spectroscopic characterization of novel phenanthroimidazole derivatives also utilize UV-Vis spectroscopy to determine maximum absorption wavelengths and molar extinction coefficients. dergipark.org.trresearchgate.net

The relevance of UV-Vis spectroscopy extends to the study of related α-haloketones. For example, the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone, a bromo-substituted acetophenone (B1666503), highlights the importance of spectroscopic characterization in confirming the structure of such intermediates. nih.govresearchgate.net

Based on this collective data, a hypothetical UV-Vis spectrum for this compound can be predicted. It would likely display strong absorptions characteristic of the 9-substituted phenanthrene chromophore, with peak maxima influenced by the electronic perturbations of the bromoacetyl group.

To provide a more concrete, albeit illustrative, representation, the following interactive data table summarizes the typical UV-Vis absorption regions for related phenanthrene compounds.

| Compound Name | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 9-Bromophenanthrene | Not Specified | Multiple peaks observed | Not Specified | nist.gov |

| Various Phenanthrene Derivatives | Chloroform | 250 - 380 | ~69200 - 93900 | researchgate.net |

| Phenanthroimidazole-Azo Dyes | Various | 380 - 428 (Emission) | 8000 - 53000 | dergipark.org.tr |

| 9,10-Phenanthrenequinone Derivatives | Various | Characterized via UV-Vis | Not Specified | nih.govresearchgate.net |

A detailed experimental investigation of the UV-Vis spectrum of this compound would be necessary to precisely determine its absorption maxima and molar absorptivity values. Such a study would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance as a function of wavelength. This would allow for the definitive assignment of the electronic transitions and provide valuable data for its potential applications in photochemistry and materials science.

Computational and Theoretical Investigations of 2 Bromo 1 Phenanthren 9 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the properties of organic molecules. researchgate.net These methods are used to determine the electronic structure and energy of a molecule, which in turn allows for the calculation of a wide range of chemical and physical properties.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry involves finding the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Bromo-1-(phenanthren-9-yl)ethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the carbonyl group to the phenanthrene (B1679779) ring. Conformational analysis would explore how the molecule's energy changes as this bond rotates. This would reveal the most stable conformer(s) and the energy barriers between different conformations. For instance, in related structures like 2-bromo-1-phenylethanone, the planarity between the carbonyl group and the aromatic ring is a critical factor in its stability. nih.gov A similar analysis for this compound would clarify the preferred orientation of the bromoacetyl group relative to the bulky phenanthrene system.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is for illustrative purposes only, as specific published data is unavailable.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.95 Å |

| C(phenanthrene)-C(carbonyl) Bond Length | ~1.49 Å |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

For this compound, a DFT calculation would provide the energies of these orbitals and map their spatial distribution. Typically, in such aromatic ketones, the HOMO is distributed over the electron-rich phenanthrene ring system, while the LUMO is often localized on the carbonyl group and the adjacent carbon and bromine atoms. A small HOMO-LUMO gap would suggest higher reactivity and potential for use in organic electronics. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is for illustrative purposes only, as specific published data is unavailable.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | (e.g., -6.0 eV) |

| LUMO | (e.g., -2.5 eV) |

Vibrational Frequency Calculations for Spectroscopic Data Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the vibrational modes of an experimentally obtained spectrum, confirming the molecular structure. Key vibrational modes would include the C=O stretch of the ketone, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes of the phenanthrene core.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It is a valuable tool for predicting where electrophilic and nucleophilic attacks are likely to occur.

For this compound, an MEP map would likely show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom and the phenanthrene ring would present a more complex potential surface, crucial for understanding interactions. Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would quantify the partial charge on each atom, further refining predictions of reactivity.

Prediction of Chemical Reactivity and Selectivity through Computational Descriptors

From the fundamental properties calculated by DFT, various chemical reactivity descriptors can be derived. These include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Fukui Functions: Indicate the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Calculating these descriptors for this compound would provide a quantitative basis for predicting its reactivity and the regioselectivity of its reactions.

Computational Modeling of Intermolecular Interactions and Crystal Packing Motifs

While a crystal structure from X-ray diffraction provides definitive information on molecular packing, computational methods can predict likely packing motifs in the absence of experimental data. nih.govnih.gov For this compound, this would involve analyzing potential intermolecular interactions such as:

π-π stacking: Interactions between the aromatic phenanthrene rings of adjacent molecules.

Hydrogen bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen are common in similar structures. nih.govresearchgate.net

Halogen bonding: The bromine atom could potentially interact with electronegative atoms like oxygen on neighboring molecules.

Understanding these interactions is key to predicting the solid-state properties of the material. Analysis of related crystal structures, such as that of 2-bromo-1-phenylethanone, reveals the importance of C-H···O contacts in forming the crystal lattice. nih.govresearchgate.net A similar analysis would be crucial for understanding the supramolecular assembly of the title compound.

Emerging Research Avenues and Future Perspectives for 2 Bromo 1 Phenanthren 9 Yl Ethanone

Development of Novel Derivatization Pathways for Specific Research Applications

The presence of the α-bromo ketone functional group in 2-Bromo-1-(phenanthren-9-yl)ethanone offers a versatile handle for a wide array of chemical transformations. While specific derivatization of this compound is not extensively documented, the known reactivity of α-bromoketones provides a roadmap for potential derivatization pathways. These derivatives could be instrumental in various research fields, from medicinal chemistry to materials science.

One primary avenue for derivatization is the substitution of the bromine atom with various nucleophiles to introduce new functional groups. For instance, reaction with amines, thiols, or alcohols would yield α-amino, α-thio, and α-alkoxy ketones, respectively. These reactions would create a library of phenanthrene-containing compounds with diverse properties. A series of 1-substituted-1H-tetrazole-5-thiol building blocks have been successfully coupled by S-alkylation with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, suggesting a similar approach could be applied to the phenanthrene (B1679779) analogue. researchgate.net

Furthermore, the carbonyl group can be a target for derivatization. For example, reduction of the ketone would lead to the corresponding alcohol, (R)-2-Bromo-1-phenylethanol, which could serve as a chiral building block. nih.gov Alternatively, reactions such as the Wittig or Horner-Wadsworth-Emmons olefination could be employed to convert the carbonyl group into a carbon-carbon double bond, opening pathways to more complex molecular architectures.

The phenanthrene ring itself can also be functionalized, although this is generally more challenging. Electrophilic aromatic substitution reactions could be explored, though the reactivity of the phenanthrene core might be influenced by the electron-withdrawing nature of the bromoacetyl group.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, Azides | α-Amino/Thio/Alkoxy/Azido-ketones |

| Ketone Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Bromo-alcohols |

| Olefination | Wittig reagents, Horner-Wadsworth-Emmons reagents | Alkenes |

| Cyclization Reactions | e.g., with thiourea (B124793) or thioamides | Thiazole (B1198619) derivatives |

Exploration of Unconventional Reaction Media and Catalysis (e.g., photocatalysis, biocatalysis)

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methodologies, with photocatalysis and biocatalysis at the forefront.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex aromatic systems, including phenanthrenes. beilstein-journals.org For instance, the intramolecular cyclization of α-bromochalcones to form phenanthrene derivatives has been achieved using a photocatalyst. beilstein-journals.org This suggests that this compound could be a substrate for photocatalytic reactions, potentially leading to novel transformations or improved synthesis of its derivatives. Furthermore, the direct synthesis of α-bromoketones from alkylarenes has been reported using aerobic visible light photooxidation, indicating a potential green route for the synthesis of the title compound itself. rsc.org The photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines using Eosin Y as a photocatalyst also points towards the feasibility of photocatalytic modifications of brominated phenanthrene derivatives. nih.gov

Biocatalysis: The use of enzymes for chemical transformations, or biocatalysis, offers high selectivity and mild reaction conditions. While specific biocatalytic applications for this compound have not been reported, the reduction of ketones is a well-established area of biocatalysis. Enzymes such as ketoreductases could potentially be used for the stereoselective reduction of the carbonyl group, yielding chiral bromo-alcohols that are valuable synthetic intermediates.

Integration into Automated and Flow Chemistry Platforms for Efficient Synthesis

The synthesis of α-haloketones, which are key building blocks for many pharmaceuticals, has been successfully adapted to continuous flow processes. acs.org Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. A continuous flow process for the multistep synthesis of α-halo ketones starting from N-protected amino acids has been developed, highlighting the feasibility of integrating the synthesis of compounds like this compound into such platforms. acs.org

The development of flow photochemical methods for the synthesis of phenanthrenes further underscores the potential for modernizing the production of this class of compounds. soton.ac.uk By combining flow chemistry with photocatalysis, the synthesis of phenanthrene derivatives can become more efficient and scalable.

Table 2: Comparison of Batch vs. Flow Synthesis for α-Haloketones

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Handling of hazardous reagents can be risky on a large scale. | Hazardous reagents are generated and consumed in situ in small volumes, enhancing safety. acs.org |

| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Readily scalable by extending reaction time or using parallel reactors. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. |

| Automation | Can be automated, but often more complex. | Easily integrated with automated systems for process optimization and library synthesis. acs.org |

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Understanding

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for in-situ monitoring are invaluable in this regard. For reactions involving this compound, techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR spectroscopy, and Raman spectroscopy could provide real-time information on the consumption of reactants and the formation of intermediates and products.

For instance, in the synthesis of phenanthrene derivatives via chromium-catalyzed annulation of 2-biaryl Grignard reagents and alkynes, deuterium-labeling experiments were used to elucidate the reaction mechanism. elsevierpure.com Such isotopic labeling studies, combined with in-situ monitoring, could provide detailed insights into the derivatization and transformation of this compound.

Potential Role in Supramolecular Chemistry and Self-Assembly Studies (e.g., halogen bonding)

The phenanthrene moiety and the bromine atom of this compound make it a prime candidate for studies in supramolecular chemistry. The large, planar phenanthrene ring can participate in π-π stacking interactions, which are fundamental to the self-assembly of many organic materials. nih.gov

Of particular interest is the potential for halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org The bromine atom in this compound, being attached to an electron-withdrawing carbonyl group, is expected to have an enhanced ability to form halogen bonds. These interactions are directional and can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. nih.gov

Studies on halogen bonding to the π-systems of polycyclic aromatics have shown that phenanthrene can act as a halogen bond acceptor. nih.gov Therefore, in addition to the bromine atom acting as a halogen bond donor, the phenanthrene ring of this compound could act as a halogen bond acceptor, leading to complex and potentially functional self-assembled structures. The interplay of halogen bonding and π-π stacking could be used to design novel crystalline materials with interesting optical or electronic properties.

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-1-(phenanthren-9-yl)ethanone?

Methodological Answer:

A common approach involves direct bromination of the parent ketone (e.g., 1-(phenanthren-9-yl)ethanone) using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. For example, bromine (99 mmol) in CHCl₃ is added dropwise to the ketone solution, followed by washing with sodium bicarbonate (NaHCO₃) and sodium thiosulfate to quench excess bromine. Recrystallization from diethyl ether yields the product (~85% purity) . This method ensures regioselectivity at the α-position of the ketone.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the brominated ketone group and phenanthrene aromatic protons. For example, the α-proton adjacent to the carbonyl group typically appears as a singlet at δ ~4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 323.04 for C₁₆H₁₁BrO) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the C-Br bond (~1.9 Å) and ketone geometry .

Advanced: How can researchers optimize bromination reactions to minimize side products?

Methodological Answer:

Optimization strategies include:

- Stoichiometric Control : Limiting bromine to 1.0–1.1 equivalents to avoid over-bromination.

- Solvent Selection : Using non-polar solvents (e.g., CHCl₃) to stabilize intermediates and reduce electrophilic aromatic substitution on the phenanthrene ring .

- Temperature Modulation : Maintaining reaction temperatures below 40°C to prevent thermal degradation of the brominated product .

Post-reaction quenching with NaHCO₃ and sodium thiosulfate is critical to neutralize residual Br₂ .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) in derivatives?

Methodological Answer:

Contradictions often arise from:

- Solvent or Impurity Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic Processes : Use variable-temperature NMR to detect keto-enol tautomerism or rotational barriers.

- Crystallographic Validation : Cross-reference with X-ray data to confirm molecular geometry. For example, SHELX refinement can resolve ambiguities in bond angles or substituent positions .

Advanced: What strategies improve yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tailored for aryl bromides.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of coupling partners.

- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity, especially for sterically hindered phenanthrene derivatives .

Basic: What are the primary reactivity patterns of this compound?

Methodological Answer:

The bromine atom at the α-position is highly electrophilic, enabling:

- Nucleophilic Substitution : React with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds.

- Reduction : Convert to 1-(phenanthren-9-yl)ethanol using NaBH₄ or LiAlH₄.

- Grignard Reactions : Form tertiary alcohols via addition to the ketone group .

Advanced: How do substituents on the phenanthrene ring influence reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the α-bromine, accelerating substitution but risking ring bromination.

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize the ketone group, reducing unwanted ring reactions. Computational modeling (DFT) can predict substituent effects on reaction pathways .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators to prevent inhalation of fine powders .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to bromine vapors.

- Waste Management : Neutralize brominated waste with NaHCO₃ before disposal .

Advanced: How can researchers resolve low crystallinity in derivatives during X-ray analysis?

Methodological Answer:

- Recrystallization Solvents : Test mixed solvents (e.g., ether/hexane) to improve crystal lattice formation.

- Slow Evaporation : Allow slow solvent evaporation at 4°C to grow larger, higher-quality crystals.

- Twinned Data Handling : Use SHELXL’s TWIN command to refine twinned crystals, ensuring accurate structure resolution .

Advanced: What computational tools predict the biological activity of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.